molecular formula C12H17NO4S B12845763 Ethyl tosyl-D-alaninate

Ethyl tosyl-D-alaninate

Cat. No.: B12845763
M. Wt: 271.33 g/mol
InChI Key: RJYNKHXDNVWWHC-SNVBAGLBSA-N
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Description

Ethyl tosyl-D-alaninate is a compound that belongs to the class of tosylates, which are commonly used in organic synthesis. This compound is derived from D-alanine, an amino acid, and is modified with an ethyl ester and a tosyl group. The presence of the tosyl group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of peptides and other complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl tosyl-D-alaninate typically involves the esterification of D-alanine with ethanol, followed by the introduction of the tosyl group. The process can be summarized in the following steps:

    Esterification: D-alanine is reacted with ethanol in the presence of an acid catalyst to form ethyl D-alaninate.

    Tosylation: The ethyl D-alaninate is then treated with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as pyridine or triethylamine. .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Ethyl tosyl-D-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted alanine derivatives.

    Reduction: Ethyl D-alaninol.

    Hydrolysis: D-alanine and ethanol

Mechanism of Action

The mechanism of action of ethyl tosyl-D-alaninate primarily involves its role as an intermediate in chemical reactions. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to various derivatives of D-alanine. These reactions are crucial in the synthesis of peptides and other bioactive molecules .

Comparison with Similar Compounds

    Ethyl tosyl-L-alaninate: Similar structure but derived from L-alanine.

    Methyl tosyl-D-alaninate: Similar structure but with a methyl ester instead of an ethyl ester.

    Tosyl-D-proline: Another tosylated amino acid derivative

Uniqueness: this compound is unique due to its specific configuration (D-alanine) and the presence of both an ethyl ester and a tosyl group. This combination makes it particularly useful in the synthesis of peptides and other complex molecules, offering advantages in terms of reactivity and stability compared to its analogs .

Properties

Molecular Formula

C12H17NO4S

Molecular Weight

271.33 g/mol

IUPAC Name

ethyl (2R)-2-[(4-methylphenyl)sulfonylamino]propanoate

InChI

InChI=1S/C12H17NO4S/c1-4-17-12(14)10(3)13-18(15,16)11-7-5-9(2)6-8-11/h5-8,10,13H,4H2,1-3H3/t10-/m1/s1

InChI Key

RJYNKHXDNVWWHC-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)[C@@H](C)NS(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCOC(=O)C(C)NS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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